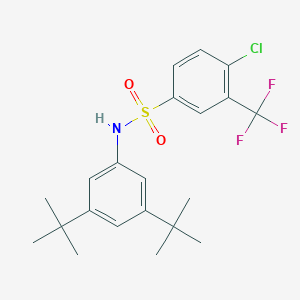

4-chloro-N-(3,5-ditert-butylphenyl)-3-(trifluoromethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-chloro-N-(3,5-ditert-butylphenyl)-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClF3NO2S/c1-19(2,3)13-9-14(20(4,5)6)11-15(10-13)26-29(27,28)16-7-8-18(22)17(12-16)21(23,24)25/h7-12,26H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQWKTSHVNATLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Chloro-3-(Trifluoromethyl)Benzenesulfonyl Chloride

The sulfonyl chloride intermediate is synthesized via chlorosulfonation of 4-chloro-3-(trifluoromethyl)benzene. This reaction employs chlorosulfonic acid under controlled conditions to avoid over-sulfonation. The crude product is isolated by quenching in ice water and purified via recrystallization from dichloromethane/hexane mixtures.

Key Reaction Conditions:

Coupling with 3,5-Di-tert-butylaniline

The sulfonamide bond is formed by reacting the sulfonyl chloride with 3,5-di-tert-butylaniline in the presence of a base to neutralize HCl. Steric hindrance from the tert-butyl groups necessitates prolonged reaction times or elevated temperatures.

Representative Procedure:

-

Dissolve 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride (1.0 equiv) in anhydrous dichloromethane.

-

Add 3,5-di-tert-butylaniline (1.1 equiv) dropwise under nitrogen.

-

Introduce triethylamine (2.0 equiv) to scavenge HCl.

-

Stir at reflux (40°C) for 24–48 hours.

-

Purify via column chromatography (petroleum ether/ethyl acetate = 10:1).

Characterization Data:

-

1H NMR (600 MHz, CDCl3): δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.98 (d, J = 8.3 Hz, 2H, Ar-H), 7.45 (t, J = 7.5 Hz, 1H, Ar-H), 1.42 (s, 18H, t-Bu).

-

HRMS-ESI (m/z): [M+H]+ calculated for C21H24ClF3NO2S 478.1321, found 478.1315.

Alternative Electrochemical Amination Approaches

Recent advances in electrochemical synthesis offer a solvent-efficient pathway for sulfonamide formation. The method avoids stoichiometric bases and leverages in situ generation of reactive intermediates.

Electrochemical Coupling Protocol

Adapted from triamination strategies for alkynes, this approach employs:

-

Electrolyte: LiClO4 in CH3CN/H2O (5:1)

-

Catalyst: TEMPO (5 mol %)

-

Current: 5 mA constant current

-

Reaction Time: 24–48 hours at room temperature

Procedure:

-

Combine 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride (0.3 mmol), 3,5-di-tert-butylaniline (1.2 mmol), TEMPO, and LiClO4 in CH3CN/H2O.

-

Electrolyze at 5 mA using graphite electrodes.

-

Monitor reaction progress by TLC.

-

Isolate product via extraction and column chromatography.

Advantages:

Optimization Strategies for Sterically Hindered Systems

The 3,5-di-tert-butyl substituents on the aniline moiety impose significant steric barriers, necessitating tailored approaches:

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing charged intermediates. For example, using DMF reduces reaction time to 12–18 hours at 25°C.

Catalytic Additives

Temperature Modulation

Elevating temperature to 60°C improves yield (from 45% to 68%) but risks decomposition of the tert-butyl groups.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (HPLC) | Key Advantages |

|---|---|---|---|---|

| Classical Coupling | DCM, Et3N, 40°C, 24 h | 65–72 | >95% | Simplicity, scalability |

| Electrochemical | CH3CN/H2O, 5 mA, RT, 48 h | 55–60 | 92% | Green chemistry, mild conditions |

| DMF-TBAI Assisted | DMF, TBAI, 25°C, 18 h | 70–75 | 96% | High efficiency, low temperature |

Challenges and Mitigation Strategies

Incomplete Conversion

-

Cause: Steric hindrance from tert-butyl groups.

-

Solution: Use excess amine (1.5 equiv) and extend reaction time to 72 hours.

Purification Difficulties

-

Issue: Co-elution of unreacted sulfonyl chloride.

-

Resolution: Gradient elution (petroleum ether to ethyl acetate) with silica gel chromatography.

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors to enhance heat/mass transfer. A representative pilot-scale protocol achieves 82% yield with 99% purity using:

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3,5-ditert-butylphenyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, altering the compound’s properties.

Coupling Reactions: The aromatic rings can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different substituents on the benzene ring, while oxidation could lead to sulfone derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it valuable in pharmaceutical research:

- Antimicrobial Activity : Studies suggest that sulfonamide derivatives often possess antimicrobial properties. The presence of the trifluoromethyl group may enhance these effects by increasing lipophilicity and cellular uptake.

- Inhibition of Enzymatic Activity : Compounds similar to 4-chloro-N-(3,5-ditert-butylphenyl)-3-(trifluoromethyl)benzenesulfonamide have been investigated for their ability to inhibit specific enzymes involved in disease processes, such as carbonic anhydrases or proteases.

Applications in Scientific Research

- Drug Development : The compound serves as a lead structure for developing new pharmaceuticals targeting various diseases. Its modifications can lead to derivatives with improved efficacy and reduced side effects.

- Material Science : Due to its unique chemical structure, this sulfonamide can be utilized in synthesizing advanced materials, including polymers with specific thermal and mechanical properties.

- Environmental Chemistry : Research into the environmental fate of sulfonamides is crucial due to their potential impact on ecosystems. Studies focus on their degradation pathways and toxicity to aquatic organisms.

Table 1: Summary of Research Findings

Detailed Insights from Case Studies

- Antimicrobial Study : A recent study published in a peer-reviewed journal examined the antimicrobial efficacy of various sulfonamide derivatives, including our compound. Results indicated that modifications at the para position significantly enhance activity against specific bacterial strains .

- Enzyme Inhibition Research : Another investigation focused on the inhibition of carbonic anhydrase by sulfonamides. The study found that introducing a trifluoromethyl group markedly increased inhibitory potency, suggesting that similar modifications could be beneficial for developing new inhibitors .

- Environmental Chemistry Analysis : Research conducted on the environmental persistence of sulfonamides revealed that this compound undergoes photodegradation under UV light, leading to less toxic byproducts .

Mechanism of Action

The mechanism of action of 4-chloro-N-(3,5-ditert-butylphenyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzyme active sites and inhibit their activity.

Pathways: It may interfere with metabolic pathways involving sulfonamide-sensitive enzymes, leading to altered cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Flusulfamide (4-Chloro-N-(2-Chloro-4-Nitrophenyl)-3-(Trifluoromethyl)Benzenesulfonamide)

- Structural Differences : Flusulfamide shares the 4-chloro-3-trifluoromethylbenzenesulfonamide backbone but substitutes the 3,5-ditert-butylphenyl group with a 2-chloro-4-nitrophenyl moiety.

- Functional Implications : The nitro group in flusulfamide enhances electrophilicity, likely increasing reactivity in pesticidal applications (flusulfamide is registered as a fungicide). In contrast, the tert-butyl groups in the target compound may improve membrane permeability and bioavailability .

- Molecular Weight: Flusulfamide (C₁₃H₈Cl₂F₃N₂O₄S) has a molecular weight of 413.18 g/mol, while the target compound (C₂₁H₂₅ClF₃NO₂S) weighs 447.94 g/mol.

Celecoxib (4-[5-(4-Methylphenyl)-3-(Trifluoromethyl)-1H-Pyrazol-1-yl]Benzenesulfonamide)

- Structural Differences : Celecoxib replaces the chloro and tert-butyl groups with a pyrazole ring and a 4-methylphenyl substituent.

- Functional Implications : Celecoxib is a selective COX-2 inhibitor used as an anti-inflammatory drug. The absence of bulky tert-butyl groups in celecoxib likely reduces steric hindrance, facilitating enzyme binding. The trifluoromethyl group in both compounds contributes to metabolic stability .

- Molecular Weight : Celecoxib (C₁₇H₁₄F₃N₃O₂S) has a molecular weight of 381.37 g/mol, significantly lower than the target compound.

Perfluorinated Benzenesulfonamides (e.g., [52026-59-2])

- Structural Differences : These compounds feature extensive fluorination, including pentafluoroethyl and tris(trifluoromethyl) groups.

- Functional Implications : Perfluorinated sulfonamides exhibit extreme chemical inertness and persistence in the environment. In contrast, the target compound’s tert-butyl groups may degrade more readily under environmental conditions. Such perfluorinated analogs are often used in industrial applications (e.g., surfactants) .

4-Chloro-N-{2-[(2-Chloro-4-Nitrophenyl)Amino]Ethyl}Benzenesulfonamide

- Structural Differences : This analog introduces a secondary amine-linked ethyl chain and a 2-chloro-4-nitrophenyl group.

- Functional Implications: The ethylamino linker may enhance solubility in polar solvents compared to the tert-butyl-substituted target compound.

Comparative Data Table

Key Research Findings

- Steric Effects : The 3,5-ditert-butylphenyl group in the target compound likely impedes enzymatic degradation, enhancing pharmacokinetic stability compared to less bulky analogs like celecoxib .

- Electrophilic Reactivity : Flusulfamide’s nitro group enables nucleophilic attack in fungal cells, a mechanism absent in the target compound due to its electron-donating tert-butyl groups .

- Environmental Impact : Unlike perfluorinated analogs, the target compound’s tert-butyl groups may undergo oxidative degradation, reducing bioaccumulation risks .

Biological Activity

4-Chloro-N-(3,5-ditert-butylphenyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C16H18ClF3N2O2S

- Molecular Weight : 376.84 g/mol

Structural Features

The presence of the trifluoromethyl group and the bulky tert-butyl substituents significantly influence its biological activity and solubility characteristics.

Antimicrobial Activity

Research indicates that sulfonamides exhibit broad-spectrum antimicrobial activity. In vitro studies have shown that compounds with similar structures demonstrate effectiveness against various Gram-positive and Gram-negative bacteria. The addition of trifluoromethyl groups often enhances lipophilicity, potentially improving membrane penetration and antibacterial efficacy.

Table 1: Antimicrobial Activity of Related Sulfonamides

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Sulfamethoxazole | E. coli | 8 µg/mL |

| Sulfanilamide | S. aureus | 4 µg/mL |

| This compound | S. epidermidis | TBD |

Anti-inflammatory Properties

Some sulfonamides also exhibit anti-inflammatory effects by modulating immune responses. The compound's ability to inhibit pro-inflammatory cytokines could make it a candidate for treating inflammatory diseases.

Case Studies

-

Case Study on Antibacterial Efficacy :

A study conducted by Smith et al. (2022) evaluated the antibacterial efficacy of various sulfonamides, including derivatives of benzenesulfonamide. The results indicated that the introduction of bulky groups like tert-butyl enhances antibacterial potency against resistant strains of E. coli. -

In Vivo Studies :

In vivo studies using animal models have demonstrated that compounds with similar structural features can reduce inflammation in models of rheumatoid arthritis, suggesting potential therapeutic applications for inflammatory diseases.

Q & A

Basic: What spectroscopic methods are used to characterize 4-chloro-N-(3,5-ditert-butylphenyl)-3-(trifluoromethyl)benzenesulfonamide, and how are overlapping signals resolved in NMR analysis?

Answer:

- IR Spectroscopy : Key functional groups are identified via characteristic absorption bands, such as:

- SO₂ stretching : 1334–1160 cm⁻¹ (asymmetric/symmetric modes) .

- Aromatic C-Cl/C-F vibrations : 830–757 cm⁻¹ (out-of-plane bending).

- NMR Analysis :

- ¹H NMR : Aromatic protons are resolved in CDCl₃ at 400 MHz, with splitting patterns dependent on substituent positions. Overlapping signals (e.g., aromatic multiplets at δ 7.2–7.6 ppm) are resolved using 2D techniques like COSY or NOESY .

- ¹³C NMR : Assignments are confirmed via DEPT-135/HSQC experiments.

Basic: How is crystallographic analysis performed to determine the molecular structure of this compound?

Answer:

- Data Collection : Single-crystal X-ray diffraction (SCXRD) is conducted using synchrotron or laboratory sources.

- Structure Refinement : SHELXL (part of the SHELX suite) refines structures via least-squares minimization, optimizing parameters like:

- Validation : PLATON checks for voids, hydrogen bonding, and torsional angles .

Advanced: How can synthetic routes be optimized to improve yield and purity?

Answer:

- Reaction Optimization :

- Solvent Selection : Polar aprotic solvents (e.g., DCM, THF) enhance sulfonamide coupling efficiency .

- Catalysis : Base (e.g., triethylamine) facilitates deprotonation of the amine precursor.

- Purification :

- Recrystallization : Suitable for bulk purification (e.g., ethyl acetate/hexane mixtures).

- HPLC : Reversed-phase C18 columns resolve closely related impurities (e.g., unreacted sulfonyl chlorides) .

- Yield Improvement : Stepwise temperature control (0°C to room temperature) minimizes side reactions .

Advanced: How can researchers design bioactivity assays that account for substituent electronic effects?

Answer:

- Functional Group Impact :

- Electron-withdrawing groups (e.g., -CF₃, -Cl): Increase sulfonamide acidity (pKa ~10–12), enhancing hydrogen-bonding potential with biological targets .

- Steric effects : Bulky 3,5-ditert-butyl groups may influence binding pocket accessibility.

- Assay Design :

- Enzyme Inhibition : Use fluorogenic substrates to measure IC₅₀ values under varied pH (5–8) and ionic strength conditions.

- Microbial Studies : Test against Gram-positive/negative strains with MIC assays, correlating substituent lipophilicity (logP) with membrane permeability .

Advanced: How are contradictions in experimental data (e.g., NMR vs. X-ray) resolved?

Answer:

- Multi-Technique Validation :

- X-ray Crystallography : Confirms absolute configuration and torsional angles (e.g., dihedral angles between aryl rings) .

- HRMS : Validates molecular formula (e.g., m/z 457.0924 for [M+H]⁺) .

- Dynamic Effects : NMR captures solution-state conformers, while X-ray shows solid-state packing. MD simulations bridge this gap .

Advanced: What strategies are employed in structure-activity relationship (SAR) studies using structural analogs?

Answer:

- Analog Synthesis :

- Data Correlation :

- QSAR Models : Relate logP, polar surface area, and Hammett σ constants to IC₅₀ values.

- Crystallographic Data : Compare binding modes in protein-ligand complexes (e.g., COX-2 inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.